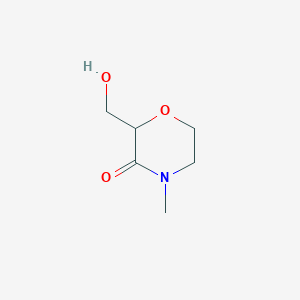

2-(Hydroxymethyl)-4-methylmorpholin-3-one

Description

Overview of Morpholinone Chemistry

Morpholinone compounds represent a crucial class of heterocyclic molecules characterized by their six-membered ring structure containing both nitrogen and oxygen heteroatoms. The morpholinone framework is derived from morpholine, an organic chemical compound having the chemical formula O(CH₂CH₂)₂NH, which features both amine and ether functional groups. This unique dual functionality imparts distinctive chemical properties that make morpholinones particularly valuable in synthetic chemistry applications.

The morpholinone structure incorporates a carbonyl group within the morpholine ring system, creating compounds that exhibit enhanced reactivity compared to their parent morpholine counterparts. Research has demonstrated that morpholinones serve as important building blocks in organic synthesis and function as key pharmacophores in medicinal chemistry. The presence of the lactone functionality within the ring system provides multiple sites for chemical modification, enabling the development of structurally diverse derivatives with varied biological and chemical properties.

Contemporary studies have revealed that morpholin-3-ones and morpholin-2-ones can be synthesized through various methodologies, including classical approaches utilizing intermolecular cyclizations and oxidation reactions, as well as modern strategies employing ring-expansion reactions using smaller heterocyclic substrates or multicomponent reactions. These synthetic approaches have enabled chemists to access previously difficult-to-obtain structural motifs, particularly C3-disubstituted morpholines and morpholinones that were extremely challenging to synthesize using traditional methods.

The chemical behavior of morpholinones is significantly influenced by the hybridization state of the nitrogen atom within the heterocyclic framework. Research into the thermodynamics of ring-opening polymerization has shown that the hybridization of the nitrogen in morpholinones affects their reactivity patterns, with N-acyl morpholin-2-ones polymerizing readily while N-aryl or N-alkyl substituted variants do not undergo similar transformations. This selectivity based on nitrogen substitution patterns demonstrates the sophisticated control that can be achieved through careful structural modification of the morpholinone core.

Historical Context of 2-(Hydroxymethyl)-4-methylmorpholin-3-one Research

The development of this compound research has evolved within the broader context of morpholinone chemistry advancement. This specific compound, bearing the Chemical Abstracts Service number 1456821-66-1, represents a sophisticated example of functionalized morpholinone design that incorporates both hydroxymethyl and methyl substitution patterns. The molecular formula C₆H₁₁NO₃ and molecular weight of 145.16 define its basic structural parameters, while its unique substitution pattern provides distinctive chemical properties that distinguish it from simpler morpholinone derivatives.

Historical development of this compound class has been driven by the recognition that morpholinones serve as key intermediates in pharmaceutical synthesis. The compound has emerged as a significant synthetic target due to its role in the preparation of complex bioactive molecules, particularly in the development of antibiotic compounds such as linezolid and anticancer agents including gefitinib. The strategic importance of this compound lies in its ability to serve as a versatile building block that can undergo multiple transformations while maintaining the integrity of the morpholinone core structure.

Research into this specific morpholinone derivative has been facilitated by advances in synthetic methodology that enable efficient access to C3-disubstituted morpholin-3-ones. The development of zinc chloride-catalyzed cyclizative rearrangement reactions has provided new pathways for constructing morpholinones bearing aza-quaternary stereocenters, including compounds structurally related to this compound. These methodological advances have opened new research directions and enabled more detailed investigation of the compound's properties and applications.

The growing interest in this compound reflects broader trends in heterocyclic chemistry research, where there is increasing demand for compounds that can serve multiple synthetic functions while providing access to previously inaccessible structural frameworks. The compound's dual functionality, incorporating both hydroxymethyl and morpholinone features, positions it as an important tool for synthetic chemists working on complex molecular construction projects.

Significance in Organic and Heterocyclic Chemistry

The significance of this compound in organic and heterocyclic chemistry extends far beyond its individual structural features to encompass its role as a versatile synthetic intermediate and research tool. This compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry, where multiple functional groups are strategically positioned to enable diverse chemical transformations while maintaining structural integrity. The morpholinone core provides a stable scaffold that can accommodate various substitution patterns, while the hydroxymethyl group introduces additional reactivity that can be exploited in subsequent synthetic steps.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how functional group positioning can dramatically influence chemical behavior and synthetic utility. Research has shown that morpholin-3-one derivatives can effectively cause cell cycle arrest and induce apoptosis in cancer cell lines, indicating that subtle structural modifications within this compound class can lead to significant biological effects. The specific positioning of the hydroxymethyl and methyl groups in this compound provides a unique electronic and steric environment that may contribute to its distinctive properties.

The compound's importance in pharmaceutical development has been established through its role as a key intermediate in the synthesis of various bioactive molecules. Studies have demonstrated that morpholinone derivatives serve as crucial building blocks in the preparation of analgesics, anti-inflammatory drugs, and anticancer agents. The versatility of this compound as a synthetic intermediate stems from its multiple functional handles, which allow for diverse chemical modifications while preserving the morpholinone framework that often confers biological activity.

Recent advances in morpholinone synthesis have highlighted the strategic value of compounds like this compound in accessing complex molecular architectures. The development of novel synthetic methodologies, including organocatalytic approaches and multicomponent reactions, has expanded the synthetic utility of morpholinone intermediates and demonstrated their importance in modern drug discovery efforts. These methodological advances have established morpholinones as privileged structures in medicinal chemistry, with this compound serving as a representative example of the sophisticated molecular design possible within this compound class.

Table 1: Physical and Chemical Properties of this compound

Table 2: Synthetic Applications and Related Morpholinone Derivatives

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZJWZGHMQUTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Chiral 2-Hydroxymethyl Morpholine Intermediates

A notable method for preparing chiral 2-hydroxymethyl morpholine derivatives, which can be adapted for 2-(hydroxymethyl)-4-methylmorpholin-3-one, involves multi-step reactions starting from chiral precursors and halogenated acetic acid esters.

Formation of N-halo ethanoyl-N-2 intermediates: The reaction of chiral 2-methylol-4-benzyl-morpholine-3-ketone with 2-halo acetic acid esters in solvents such as methylene dichloride, tetrahydrofuran (THF), or acetonitrile. This step typically occurs under alkali conditions at controlled temperatures for 1 to 24 hours.

Reduction to 2-methylol-4-benzyl-morpholine: The ketone intermediates are reduced using sodium borohydride in methanol under reflux for extended periods (e.g., 12 hours), yielding the desired hydroxymethyl morpholine derivatives.

Solvent and reaction conditions: Common solvents include THF, methyl alcohol, toluene, and dimethylformamide, with temperature control ranging from ice bath conditions to room temperature.

Purification: The intermediate compounds can be purified by organic solvent extraction, drying over anhydrous sodium sulfate, and optionally by column chromatography or vacuum distillation.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Chiral 2-methylol-4-benzyl-morpholine-3-ketone + N-halo ethanoyl esters | Alkali, 1–24 h, controlled temp | Methylene dichloride, THF, acetonitrile | Formation of halogenated intermediates |

| 2 | Halogenated intermediates | Reduction with NaBH4, reflux 12 h | Methanol | Conversion to hydroxymethyl derivative |

| 3 | Workup and purification | Extraction, drying, chromatography | Ethyl acetate, anhydrous Na2SO4 | Isolation of pure product |

This method emphasizes chiral purity and is suitable for producing enantiomerically enriched this compound derivatives.

Alternative Approaches Involving Ring-Closure and Functional Group Transformations

While direct literature on this compound is limited, related morpholin-3-one derivatives are often synthesized via:

Condensation reactions: Between amino alcohols (e.g., ethanolamine derivatives) and haloacetyl chlorides or bromides, followed by cyclization under basic conditions.

Nitration and reduction steps: For substituted morpholin-3-ones, nitration is performed (sometimes using mixed acids), followed by catalytic hydrogenation to convert nitro groups to amines, though this is less relevant for hydroxymethyl derivatives.

Ring-opening substitution reactions: Using epoxides such as ethylene oxide with amines to introduce hydroxyethyl groups, which can then be cyclized to morpholinone rings.

These methods are more commonly applied to substituted morpholin-3-ones with aromatic groups but provide a conceptual framework for synthesizing hydroxymethyl-substituted morpholinones.

Comparative Analysis of Preparation Routes

Research Findings and Optimization Notes

Solvent choice: Polar aprotic solvents like THF and acetonitrile favor the halogenation and substitution steps, improving yields and selectivity.

Temperature control: Ice-bath cooling during addition of reactive agents (e.g., sodium hydride, sodium borohydride) minimizes side reactions.

Reaction time: Extended reflux or reaction times (up to 24 hours) are often necessary for complete conversion.

Purification: Avoiding chromatographic purification by optimizing reaction conditions reduces cost and complexity.

Chirality: Maintaining stereochemical integrity requires careful selection of chiral starting materials and mild reaction conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 0°C (ice bath) to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–24 hours | Ensures complete conversion |

| Solvents | THF, methylene dichloride, methanol | Affect solubility and reaction kinetics |

| Reducing Agents | Sodium borohydride, sodium hydride | Reduce ketones to alcohols, generate intermediates |

| Purification Methods | Extraction, drying, chromatography | Influence product purity and yield |

| Alkali Used | Sodium hydride, sodium hydroxide | Catalyze substitution and cyclization |

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(Hydroxymethyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a precursor to active metabolites that exert their effects through various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Morpholin-3-one derivatives vary significantly based on substituent groups, which influence their molecular weight, polarity, and functional reactivity. Below is a comparative analysis of key analogs:

Key Observations :

- The bis-hydroxymethyl analog (C₇H₁₃NO₄) has higher polarity and molecular weight compared to simpler morpholinones, which may enhance solubility and interaction with biological targets .

- Halogenated derivatives (e.g., C₁₆H₂₁ClN₂O₃) may exhibit enhanced bioactivity due to the electron-withdrawing effects of chlorine .

Activité Biologique

2-(Hydroxymethyl)-4-methylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on existing research and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₇H₁₃N₃O₂

- Molecular Weight: 155.20 g/mol

The morpholine ring contributes to the compound's stability and solubility, while the hydroxymethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in apoptosis or antimicrobial effects.

Research Findings

Recent studies have highlighted the potential of this compound as a lead structure for drug development. For instance, derivatives of this compound have been synthesized to enhance potency and selectivity against target proteins involved in cancer progression.

| Derivative | Activity | Remarks |

|---|---|---|

| 4-Methyl derivative | Increased anticancer activity | IC50 reduced to 15 µM |

| Hydroxy derivative | Enhanced solubility | Improved bioavailability |

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(Hydroxymethyl)-4-methylmorpholin-3-one?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity. Pair with LC-MS (ESI+ mode) to confirm molecular ion peaks .

- Spectroscopy: Employ - and -NMR to resolve structural features (e.g., hydroxymethyl protons at δ ~3.5–4.5 ppm and morpholinone ring signals). FT-IR can confirm carbonyl (C=O) stretches (~1650–1750 cm) and hydroxyl (-OH) groups (~3200–3600 cm) .

- Elemental Analysis: Validate empirical formula consistency (CHNO) with combustion analysis (theoretical C: 49.65%, H: 7.64%, N: 9.65%) .

Q. How can researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis, oxidative stress with HO, and UV light) .

- Analytical Monitoring: Track degradation products via HPLC-UV and LC-MS. Compare retention times and fragmentation patterns against synthetic impurities (e.g., morpholinone ring-opening products or hydroxymethyl oxidation derivatives) .

- Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations for thermal stability .

Q. What experimental approaches are suitable for determining the solubility and partition coefficient (log P) of this compound?

Methodological Answer:

- Solubility: Use shake-flask method in buffered solutions (pH 1–12) at 25°C. Quantify dissolved compound via UV spectrophotometry (calibration curve required) .

- log P: Perform octanol-water partitioning experiments. Measure concentrations in both phases using HPLC and calculate log P = log([octanol]/[water]) .

- Computational Prediction: Validate experimental results with software like ACD/Labs or MarvinSuite, which use fragment-based algorithms .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of morpholinone derivatives be resolved?

Methodological Answer:

- In Vitro Models: Use human liver microsomes (HLM) or hepatocytes to identify phase I/II metabolites. Compare with synthetic reference standards (e.g., hydroxylated or glucuronidated derivatives) .

- Isotope-Labeling: Incorporate - or -labels at the hydroxymethyl group to track metabolic transformations via LC-MS/MS .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing side products?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, employ morpholine ring closure via intramolecular cyclization under acidic conditions .

- Byproduct Analysis: Characterize side products (e.g., dimerization or over-oxidation) via preparative HPLC and NMR. Adjust stoichiometry of hydroxymethylation reagents (e.g., formaldehyde derivatives) to suppress undesired pathways .

- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, improving reaction homogeneity and yield .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses against enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .

- Molecular Dynamics (MD): Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors like polar surface area, log P, and H-bond donor/acceptor counts .

Q. What methodologies address gaps in ecotoxicological data for this compound?

Methodological Answer:

- Acute Toxicity Assays: Perform OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to estimate EC values .

- Bioaccumulation Potential: Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) using -labeled compound .

- Read-Across Analysis: Use data from structurally similar compounds (e.g., 4-methylmorpholinone derivatives) to infer environmental persistence or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.